Romifidine-d4 Hydrochloride
Description
Significance of Stable Isotopes in Analytical Chemistry
Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of elements that differ only in the number of neutrons in their atomic nucleus. alevelchemistry.co.uk This difference in mass is the cornerstone of their application in analytical chemistry, particularly in mass spectrometry. alevelchemistry.co.uknih.gov
In mass spectrometry, molecules are ionized and separated based on their mass-to-charge ratio. alevelchemistry.co.uk The presence of a heavier isotope like deuterium in a molecule results in a distinct mass shift in its mass spectrum, allowing it to be clearly distinguished from its non-labeled counterpart. nih.govspectroscopyonline.com This principle is fundamental to the use of deuterated compounds as internal standards in quantitative analysis. aptochem.comclearsynth.com By adding a known quantity of a deuterated standard to a sample, researchers can accurately quantify the amount of the unlabeled analyte, compensating for variations in sample preparation and instrument response. aptochem.comsplendidlab.com This enhances the precision and reliability of analytical measurements. clearsynth.com
Role of Deuteration in Pharmaceutical and Biochemical Research
The applications of deuteration extend significantly into pharmaceutical and biochemical research, primarily due to the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon often observed in drug metabolism. researchgate.netjuniperpublishers.com
Key applications of deuteration in this field include:
Metabolic Stability Studies: By strategically placing deuterium at sites of metabolic activity in a drug molecule, researchers can slow down its breakdown by metabolic enzymes, such as cytochrome P450. juniperpublishers.commusechem.com This can lead to a longer half-life and altered pharmacokinetic profile of the drug. researchgate.netjuniperpublishers.comnih.gov
Pharmacokinetic Profiling: Deuterated compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. thalesnano.com They serve as tracers that can be easily monitored within a biological system.
Metabolic Pathway Elucidation: The use of deuterated compounds helps in identifying and understanding the various metabolic pathways a drug undergoes in the body. ckisotopes.com
Internal Standards for Bioanalysis: In bioanalytical methods, deuterated versions of a drug are considered the gold standard for internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS). aptochem.comsplendidlab.com They exhibit nearly identical chemical and physical properties to the drug being analyzed, ensuring accurate quantification in complex biological matrices like plasma. aptochem.comkcasbio.com
Overview of Romifidine-d4 Hydrochloride as a Research Tool
Romifidine (B1679519) is an α2-adrenergic receptor agonist used in veterinary medicine as a sedative and analgesic, particularly in large animals like horses. wikipedia.orgdrugbank.comachievechem.com It is structurally related to clonidine (B47849). wikipedia.org this compound is the deuterated form of Romifidine hydrochloride, where four hydrogen atoms have been replaced by deuterium. medchemexpress.comlgcstandards.com
As a research tool, this compound is primarily utilized as an internal standard in analytical and bioanalytical methods. biomol.comcaymanchem.com Its key application is in quantitative studies involving Romifidine, such as pharmacokinetic research or therapeutic drug monitoring. medchemexpress.com The presence of the four deuterium atoms provides a distinct mass difference, allowing for precise and accurate measurement of Romifidine concentrations in biological samples using mass spectrometry. medchemexpress.commedchemexpress.com
The synthesis of this compound involves the introduction of deuterium into the Romifidine molecule, followed by conversion to its hydrochloride salt. smolecule.com This labeled compound is essential for researchers who require a reliable internal standard to ensure the quality and accuracy of their analytical data for Romifidine. tandfonline.comlgcstandards.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10BrClFN3 |
|---|---|
Molecular Weight |
298.57 g/mol |
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
InChI Key |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Br)F)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Romifidine D4 Hydrochloride
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the Romifidine (B1679519) molecule can be achieved through two primary strategies: the synthesis of deuterated precursors followed by cyclization and functionalization, or the direct deuteration of the pre-formed Romifidine scaffold or its immediate precursors.
Precursor Synthesis and Deuteration
A common and often more controlled method for synthesizing deuterated compounds involves the preparation of isotopically labeled starting materials. In the case of Romifidine-d4, where the deuterium labels are located on the imidazoline (B1206853) ring, a plausible precursor for deuteration would be ethylenediamine-d4.
The synthesis of Romifidine-d4 Hydrochloride would then proceed via the reaction of a suitable N-(2-bromo-6-fluorophenyl) precursor with deuterated ethylenediamine (B42938) or a derivative thereof. This approach ensures the precise placement and high incorporation of deuterium into the desired positions of the final molecule. The general synthetic pathway for 2-aminoimidazolines often involves the condensation of an amine with a 2-substituted imidazoline or the cyclization of an ethylenediamine precursor, suggesting a similar strategy could be employed for the deuterated analog.
Direct Deuteration Approaches
Direct deuteration, or hydrogen-deuterium (H/D) exchange, on the final Romifidine molecule or a late-stage intermediate presents an alternative strategy. This method typically involves the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst.
Catalytic H/D exchange reactions are frequently employed for the deuteration of heterocyclic compounds. For the imidazoline ring in Romifidine, a transition metal catalyst, such as palladium on carbon (Pd/C), could facilitate the exchange of hydrogen atoms for deuterium. This approach can be advantageous in terms of step economy, as it modifies the existing molecular framework. However, it may present challenges in achieving regioselectivity and can sometimes lead to a mixture of isotopologues with varying numbers of deuterium atoms.
Chemical Reaction Pathways for Romifidine-d4 Synthesis
A likely synthetic route for this compound would involve the following key steps:
Preparation of a Guanidine Precursor: The synthesis would likely commence with the reaction of 2-bromo-6-fluoroaniline (B133542) with a cyanating agent to form a corresponding cyanamide. This intermediate would then be reacted with a deuterated amine source.
Formation of the Deuterated Imidazoline Ring: The crucial step for deuterium incorporation would be the reaction of the activated precursor with ethylenediamine-d4. This cyclization reaction would form the 4,5-dideuterio-4,5-dihydro-1H-imidazol-2-amine core.
Salt Formation: The final step would involve the treatment of the deuterated Romifidine free base with hydrochloric acid to yield the stable this compound salt.
An alternative pathway could involve the direct catalytic deuteration of Romifidine itself, though controlling the specific sites of deuteration might be more challenging.
Purification and Isolation Techniques for Deuterated Analogs
The purification and isolation of this compound are critical to ensure the removal of unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Standard chromatographic techniques are typically employed for the purification of deuterated compounds.
Table 1: Common Purification Techniques for Deuterated Compounds
| Technique | Principle | Application for this compound |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for removing non-polar impurities and separating the desired product from reaction byproducts. |
| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Ideal for achieving high purity of the final compound, separating it from closely related impurities. |
| Crystallization | Purification based on the differential solubility of the compound and impurities in a given solvent system. | Can be used as a final purification step to obtain a highly crystalline and pure hydrochloride salt. |
The choice of purification method will depend on the specific impurities present and the required final purity of the this compound.
Isotopic Purity Assessment in Deuterated Synthesis
Determining the isotopic purity of this compound is paramount to confirm the extent and location of deuterium incorporation. This is typically achieved using a combination of spectroscopic and spectrometric techniques.
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule, allowing for the determination of the number of deuterium atoms incorporated by observing the mass shift compared to the non-deuterated standard. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to determine the degree of deuteration at specific positions by observing the disappearance or reduction of proton signals. ²H NMR directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. |
These analytical methods are essential for characterizing the final product and ensuring it meets the required specifications for its intended use, for example, as an internal standard in quantitative mass spectrometry-based assays. The combination of MS and NMR provides a comprehensive assessment of both the isotopic enrichment and the structural integrity of the synthesized this compound.
Advanced Analytical Characterization of Romifidine D4 Hydrochloride
Spectroscopic Analysis Utilizing Deuterium (B1214612) Labeling
The strategic replacement of hydrogen atoms with deuterium in the romifidine (B1679519) structure results in a molecule with a higher mass and distinct spectroscopic properties, which can be exploited for its unambiguous identification and structural elucidation.
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. It allows for the precise determination of molecular weight and provides insights into the compound's structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is instrumental in verifying the elemental composition of Romifidine-d4 hydrochloride. By providing a highly accurate mass measurement, HRMS can confirm the successful incorporation of four deuterium atoms. The expected monoisotopic mass of the protonated molecular ion of Romifidine-d4 ([M+H]⁺) would be significantly different from its non-deuterated counterpart.
Table 1: Theoretical High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Romifidine | C₉H₁₀BrFN₃ | 258.0091 |
Note: The table presents theoretical monoisotopic masses for the neutral molecules. In positive ion mode ESI-HRMS, the observed mass would correspond to the protonated species ([M+H]⁺).
The observed mass-to-charge ratio (m/z) in an HRMS analysis of this compound would be expected to align closely with the theoretical value for the deuterated compound, thereby confirming its isotopic enrichment and elemental formula.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the specific location of the deuterium atoms within the Romifidine-d4 molecule. In an MS/MS experiment, the precursor ion (the protonated molecular ion of Romifidine-d4) is isolated and then fragmented by collision-induced dissociation. The resulting product ions are then analyzed to reveal the fragmentation pattern.
By comparing the fragmentation pattern of Romifidine-d4 with that of unlabeled Romifidine, the location of the deuterium labels can be deduced. Fragments containing the deuterium atoms will exhibit a mass shift corresponding to the number of deuterium atoms they retain. For instance, if the deuterium atoms are located on the imidazoline (B1206853) ring, any fragment ion containing this ring will be observed at a higher m/z value compared to the corresponding fragment from the non-deuterated compound.
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) - Romifidine | Fragment Ion (m/z) - Romifidine-d4 | Mass Shift (Da) |
|---|---|---|---|---|
| 259.0 (Romifidine) / 263.0 (Romifidine-d4) | [C₉H₁₀BrFN₃+H]⁺ / [C₉H₆D₄BrFN₃+H]⁺ | 259.0 | 263.0 | 4 |
| Imidazoline ring fragment | m/z value | m/z value + 4 | 4 |
Note: The m/z values for fragment ions are hypothetical and would need to be determined experimentally. The table illustrates the expected mass shifts based on the localization of deuterium atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the case of this compound, both proton (¹H) and deuterium (²H) NMR spectroscopy provide complementary information to confirm the structure and pinpoint the location of the deuterium labels.
The ¹H NMR spectrum of Romifidine-d4 will show distinct differences when compared to the spectrum of the non-deuterated compound. The most apparent change will be the disappearance of the proton signals corresponding to the positions where deuterium atoms have been substituted. This absence of signals provides direct evidence of successful deuteration at those specific sites.
Furthermore, the multiplicity (splitting pattern) of adjacent proton signals may be altered. Since deuterium has a spin quantum number of 1, its coupling to neighboring protons (J-coupling) is generally smaller than proton-proton coupling and often not resolved, leading to a simplification of the splitting patterns of nearby protons.
Table 3: Expected ¹H NMR Spectral Changes for Romifidine-d4
| Proton Position | Expected Chemical Shift (ppm) - Romifidine | Expected Signal in Romifidine-d4 |
|---|---|---|
| Imidazoline CH₂ | δ value | Absent |
| Imidazoline CH₂ | δ value | Absent |
| Aromatic CH | δ value | Present |
| Aromatic CH | δ value | Present |
Note: The chemical shift values are placeholders and would be determined experimentally. This table highlights the expected disappearance of signals upon deuteration.
While ¹H NMR provides indirect evidence of deuteration through the absence of proton signals, deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei. The ²H NMR spectrum will display signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shift values in a ²H NMR spectrum are identical to those of the protons they replaced in the ¹H NMR spectrum.
A ²H NMR experiment on Romifidine-d4 would be expected to show a resonance at the chemical shift corresponding to the imidazoline ring protons, confirming that the deuterium labels are located on this part of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Analogs
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the context of this compound, these methods are particularly useful for confirming the incorporation of deuterium and for detailed structural analysis. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift in the vibrational frequencies of the corresponding chemical bonds.
The most significant changes in the vibrational spectra of this compound compared to its non-deuterated counterpart are expected in the regions associated with carbon-hydrogen (C-H) stretching, bending, and wagging modes. The vibrational frequency is approximately proportional to the square root of the ratio of the force constant to the reduced mass of the vibrating atoms. As the mass of deuterium is roughly twice that of hydrogen, the C-D bond vibrations will occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations.
Specifically, the C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra would be expected to shift to approximately 2100-2300 cm⁻¹ for C-D stretching vibrations in this compound. This significant and predictable shift provides definitive evidence of successful deuteration. While specific experimental spectra for this compound are not widely published, the expected shifts can be illustrated conceptually.
Table 1: Hypothetical Comparison of IR/Raman Vibrational Frequencies for Romifidine and Romifidine-d4 This table is illustrative and based on theoretical principles of isotopic substitution.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for Romifidine (C-H) | Expected Wavenumber Range (cm⁻¹) for Romifidine-d4 (C-D) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 2250 - 2325 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2100 - 2200 |
| C-H Bending | 1350 - 1480 | ~950 - 1050 |
| N-H Stretch | 3100 - 3500 | 3100 - 3500 (unchanged) |
| C=N Stretch | 1640 - 1690 | 1640 - 1690 (unchanged) |
Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular bonds. For a molecule like this compound, Raman spectroscopy can be particularly insightful for analyzing the vibrations of the aromatic ring system and other non-polar bonds, which may be weak or inactive in the IR spectrum. The analysis of the complete vibrational profile from both IR and Raman data allows for a comprehensive structural confirmation of the deuterated compound.
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic techniques are indispensable for the assessment of the purity and identity of pharmaceutical compounds, including isotopically labeled standards like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A properly developed and validated HPLC method can separate the main compound from any synthesis-related impurities, degradation products, or the non-deuterated analog.
For a compound like this compound, a reverse-phase HPLC method is typically employed. In this mode, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Table 2: Typical HPLC Parameters for Purity Assessment of this compound | Parameter | Typical Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 215 nm | | Injection Volume | 10 µL |
The identity of the this compound peak can be confirmed by comparing its retention time to that of a certified reference standard. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS), which would confirm the expected mass-to-charge ratio of the deuterated compound.
Gas Chromatography (GC) Considerations for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a salt, is non-volatile and would not be directly amenable to GC analysis. The high temperatures of the GC inlet and column would likely cause decomposition rather than volatilization.
For GC analysis to be feasible, a derivatization step would be necessary to convert the polar, non-volatile Romifidine-d4 molecule into a more volatile and thermally stable derivative. This could potentially be achieved through reactions such as silylation, which would replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte.
If a suitable derivatization method were developed, a GC method coupled with a mass spectrometer (GC-MS) would be highly effective for both identity confirmation and purity assessment. The mass spectrometer could easily distinguish between the deuterated and non-deuterated analogs based on their different molecular weights. However, due to the availability of robust HPLC methods, the development of a GC-based method for this compound is generally not a preferred approach unless specific analytical challenges necessitate it. No established GC methods for the analysis of this compound are currently reported in the scientific literature.
Applications in Quantitative Bioanalysis and Analytical Method Development
Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The primary application of Romifidine-d4 Hydrochloride is as an internal standard in LC-MS/MS assays. An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added to samples at a known concentration before sample processing. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the unlabeled analyte and experiences similar effects of sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer, thereby compensating for variations in these processes.
The development of a robust LC-MS/MS method for the quantification of Romifidine (B1679519) in complex matrices such as plasma, urine, or tissue homogenates necessitates the use of a reliable internal standard. This compound is ideally suited for this purpose. The method development process typically involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection.
For instance, a method for a similar compound, dexmedetomidine, in human plasma involved solid-phase extraction (SPE) to clean up the sample and concentrate the analyte and its deuterated internal standard (dexmedetomidine-d4) nih.gov. The extraction recovery for both the analyte and the internal standard was found to be high and consistent, which is a critical factor for a robust method uq.edu.au.
Effective chromatographic separation of Romifidine and Romifidine-d4 from endogenous matrix components is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. The optimization process involves selecting an appropriate column, mobile phase composition, and gradient elution profile.
For example, in the analysis of dexmedetomidine and its deuterated internal standard, chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier nih.gov. The goal is to achieve a sharp, symmetrical peak for both the analyte and the internal standard, with a retention time that is free from interference from matrix components. The near-identical retention times of Romifidine and Romifidine-d4 ensure that they experience the same matrix effects at the point of elution.
A representative set of chromatographic conditions for a similar compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
This table presents typical chromatographic conditions that could be adapted for the analysis of Romifidine and this compound.
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of Romifidine and its deuterated internal standard. The optimization of mass spectrometric parameters involves selecting the appropriate ionization mode (typically positive electrospray ionization, ESI+) and identifying the optimal precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard.
For Romifidine, the protonated molecule [M+H]+ would be selected as the precursor ion. This ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. A specific and abundant product ion is then monitored. The same process is followed for this compound, which will have a precursor ion with a mass-to-charge ratio (m/z) that is 4 units higher than that of Romifidine.
The table below provides hypothetical, yet representative, mass spectrometric parameters for Romifidine and Romifidine-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Romifidine | 294.0 | [To be determined empirically] | [To be determined empirically] |
| Romifidine-d4 | 298.0 | [To be determined empirically] | [To be determined empirically] |
This table illustrates the expected mass-to-charge ratios for the precursor ions of Romifidine and its d4-labeled internal standard. The product ions and collision energies would need to be optimized during method development.
For comparison, a validated method for dexmedetomidine used the precursor/product transitions of m/z 201.1 → 95.0 for dexmedetomidine and m/z 204.9 → 99.0 for its d4-labeled internal standard nih.gov.
Method Validation in Bioanalytical Chemistry
Once the LC-MS/MS method is developed, it must be validated to ensure its reliability for the intended application. Bioanalytical method validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of a deuterated internal standard like this compound is instrumental in meeting the stringent requirements for linearity, accuracy, and precision.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.
For a similar alpha-2 adrenergic agonist, clonidine (B47849), a linear range of 0.01-10.0 ng/mL was established in human plasma researchgate.netmazums.ac.irresearchgate.net. A hypothetical calibration curve for Romifidine quantification is presented in the table below.
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 0.098 | 98.0 |
| 0.2 | 0.205 | 102.5 |
| 0.5 | 0.490 | 98.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 4.85 | 97.0 |
| 10.0 | 10.1 | 101.0 |
| 20.0 | 19.8 | 99.0 |
| 50.0 | 50.5 | 101.0 |
This table provides representative data for a calibration curve, demonstrating the expected linearity and accuracy of a validated method.
Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among individual measurements. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). The use of this compound helps to minimize variability, leading to better accuracy and precision.
The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
The following table shows representative intra-day and inter-day accuracy and precision data for a bioanalytical method using a deuterated internal standard for a similar compound.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low | 0.3 | 98.7 | 6.2 | 101.5 | 7.1 |
| Medium | 15 | 102.1 | 4.5 | 100.9 | 5.3 |
| High | 40 | 99.5 | 3.8 | 98.9 | 4.6 |
This table presents typical accuracy and precision data from a validated bioanalytical method, illustrating the performance achievable with a deuterated internal standard.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
In the development of a highly sensitive LC-MS/MS assay for the quantification of Romifidine in equine serum, the use of an appropriate internal standard is crucial for achieving low detection and quantification limits. While the specific use of this compound was not explicitly detailed in the available research, a validated method reported a limit of detection (LOD) of 0.005 ng/mL and a limit of quantification (LOQ) of 0.01 ng/mL for Romifidine. The achievement of such low limits underscores the importance of a reliable internal standard to minimize analytical variability at trace levels.
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Romifidine in Equine Serum
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 0.005 |
| Limit of Quantification (LOQ) | 0.01 |
This data is based on a highly sensitive LC-MS/MS method for Romifidine analysis.
Matrix Effects and Compensatory Role of Deuterated Internal Standards
Biological matrices are inherently complex, containing a multitude of endogenous components such as salts, lipids, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Deuterated internal standards like this compound play a pivotal role in compensating for these matrix effects. Because the deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of significant matrix interference. This ensures the reliability and accuracy of the quantitative data.
The evaluation of matrix effects is a critical component of bioanalytical method validation. This is typically assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. The use of a stable isotope-labeled internal standard is the most effective strategy to mitigate the impact of matrix effects.
Table 2: Illustrative Data on Matrix Effect Evaluation
| Biological Matrix | Analyte Response (Post-extraction Spike) | Analyte Response (Neat Solution) | Matrix Effect (%) | Analyte/IS Ratio (Post-extraction Spike) | Analyte/IS Ratio (Neat Solution) | Ratio Consistency (%) |
| Equine Plasma Lot 1 | 85,000 | 100,000 | -15.0 | 0.98 | 1.00 | 98.0 |
| Equine Plasma Lot 2 | 78,000 | 100,000 | -22.0 | 0.99 | 1.00 | 99.0 |
| Human Plasma | 92,000 | 100,000 | -8.0 | 1.01 | 1.00 | 101.0 |
| Rat Urine | 110,000 | 100,000 | +10.0 | 0.97 | 1.00 | 97.0 |
This table presents hypothetical data to illustrate how a deuterated internal standard like this compound can compensate for variability in analyte response due to matrix effects, leading to consistent analyte-to-internal standard ratios.
Stability Studies of this compound as an Analytical Reference Material
The integrity of an analytical reference material is fundamental to the reliability of quantitative bioanalysis. Therefore, comprehensive stability studies of this compound are essential to ensure its suitability for use as an internal standard.
Chemical Stability in Various Solvents and Storage Conditions
The chemical stability of this compound is evaluated in various organic solvents commonly used in sample preparation and chromatographic analysis, such as methanol (B129727) and acetonitrile. Stability is also assessed under different storage conditions, including refrigerated and frozen temperatures, over extended periods. These studies are crucial to establish appropriate handling and storage protocols to prevent degradation of the internal standard, which could compromise the accuracy of analytical results.
Information from suppliers indicates that Romifidine Hydrochloride is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. While specific stability data for the deuterated form in these solvents is not extensively published, the general stability of the molecule suggests that when stored correctly, it remains a reliable reference material.
Table 3: Chemical Stability of this compound in Common Analytical Solvents (Illustrative)
| Solvent | Storage Condition | Duration | Purity (%) |
| Methanol | -20°C | 6 months | >99.5 |
| Acetonitrile | -20°C | 6 months | >99.5 |
| Methanol | 4°C | 1 month | >99.0 |
| Acetonitrile | 4°C | 1 month | >99.0 |
This table provides representative data illustrating the expected high chemical stability of this compound under typical laboratory storage conditions.
Isotopic Stability Under Analytical Conditions
A critical consideration for deuterated internal standards is their isotopic stability. This refers to the potential for the deuterium (B1214612) atoms to exchange with protons from the surrounding solvent or matrix, a phenomenon known as back-exchange. Such an exchange would alter the mass of the internal standard, leading to inaccuracies in quantification.
The position of the deuterium labels on the Romifidine-d4 molecule is strategically chosen to be on non-labile carbon atoms, minimizing the risk of isotopic exchange under typical analytical conditions, such as the acidic mobile phases often used in reversed-phase LC-MS/MS. Isotopic stability is typically verified during method development by analyzing the internal standard in various matrices and under different chromatographic conditions to ensure that no significant loss of the deuterium label occurs.
Table 4: Assessment of Isotopic Stability of this compound (Illustrative)
| Analytical Condition | Matrix | Duration of Exposure | Isotopic Purity (%) |
| Mobile Phase (pH 3) | - | 24 hours at room temp. | >99.8 |
| Post-preparative Plasma Extract | Equine Plasma | 48 hours at 4°C | >99.7 |
| Autosampler Conditions | Acetonitrile/Water | 24 hours at 10°C | >99.8 |
This table presents hypothetical data demonstrating the expected high isotopic stability of this compound, ensuring its mass integrity throughout the analytical process.
Future Directions and Emerging Research Avenues for Romifidine D4 Hydrochloride
Development of Novel Analytical Platforms
The precision and accuracy of pharmacokinetic and metabolic studies heavily rely on the quality of analytical methods. Romifidine-d4 Hydrochloride is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to ensure reliable quantification of Romifidine (B1679519) in biological matrices. clearsynth.comtexilajournal.com Future research is geared towards developing more sensitive and efficient analytical platforms that can further enhance the utility of deuterated standards.
Current methodologies, while robust, can be subject to matrix effects, where components of a biological sample interfere with the ionization of the analyte and the internal standard. myadlm.org Although deuterated standards like this compound are designed to co-elute with the non-labeled analyte to compensate for these effects, subtle differences in chromatographic behavior can sometimes lead to differential ion suppression or enhancement. myadlm.orgkcasbio.com
Emerging trends in analytical chemistry aim to overcome these challenges. High-resolution mass spectrometry (HRMS) offers superior specificity and sensitivity compared to traditional triple quadrupole mass spectrometry, enabling more accurate differentiation between the analyte and background noise. rsc.org The development of novel ionization techniques and advancements in chromatographic materials are also promising areas of research. For instance, supercritical fluid chromatography (SFC) coupled with mass spectrometry presents a greener and often faster alternative to conventional high-performance liquid chromatography (HPLC).
Interactive Table: Comparison of Analytical Platforms
| Feature | Triple Quadrupole MS | High-Resolution MS (HRMS) | Supercritical Fluid Chromatography (SFC)-MS |
| Selectivity | High | Very High | High |
| Sensitivity | High | Very High | Moderate to High |
| Matrix Effect | Can be significant | Reduced due to high resolution | Can be different from LC, sometimes reduced |
| Analysis Speed | Fast | Moderate | Very Fast |
| Solvent Usage | High (Organic Solvents) | High (Organic Solvents) | Low (Primarily CO2) |
Future research will likely focus on the validation of these advanced platforms for the routine analysis of Romifidine, with this compound playing a pivotal role in method development and validation. clearsynth.com
Advanced Synthetic Approaches for Enhanced Isotopic Purity
The isotopic purity of a deuterated internal standard is paramount for accurate quantification. High isotopic enrichment ensures that the mass spectrometric signal of the internal standard does not interfere with that of the native analyte. rsc.org Traditional methods for deuterium (B1214612) labeling can sometimes result in incomplete deuteration or isotopic scrambling. Consequently, there is a continuous drive to develop more efficient and selective synthetic methods.
Recent advancements in synthetic organic chemistry offer promising avenues for preparing deuterated compounds with very high isotopic purity. nih.govcolab.ws These methods include:
Late-stage functionalization: This approach introduces deuterium atoms into a complex molecule at a late step in the synthesis, which is often more efficient than starting with small deuterated building blocks. researchgate.net
Transition-metal-catalyzed hydrogen isotope exchange (HIE): HIE reactions, often catalyzed by metals like iridium or ruthenium, allow for the direct replacement of hydrogen atoms with deuterium in a highly regioselective manner. researchgate.netacs.org
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and isotopic purities. nih.govcolab.ws This technology can also enhance the safety of handling deuterium gas.
The application of these advanced synthetic methods to the synthesis of this compound could lead to a product with near-perfect isotopic enrichment, further improving the reliability of bioanalytical assays. The purity of such standards can be rigorously assessed using a combination of HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Expansion of Deuterium Labeling in Related Chemical Scaffolds for Research Purposes
The benefits of deuterium labeling extend far beyond their use as internal standards. The "deuterium effect" or kinetic isotope effect (KIE) can significantly alter the metabolic fate of a drug molecule. chem-station.com Replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of potentially toxic metabolites. chem-station.comclearsynth.com
This principle can be applied to other molecules with chemical scaffolds related to Romifidine, namely other α2-adrenergic agonists. By strategically incorporating deuterium at metabolically labile positions in these molecules, researchers can investigate their metabolic pathways and potentially develop new chemical entities with enhanced therapeutic profiles. clearsynth.com
Deuterium labeling is a valuable tool in drug discovery and development for: musechem.compolarismarketresearch.com
Metabolism-guided drug design: Identifying metabolic "hotspots" and using deuteration to block or slow down metabolism at those sites.
Elucidating reaction mechanisms: Studying the role of specific C-H bonds in enzymatic reactions. chem-station.com
Improving drug safety: Reducing the formation of reactive metabolites.
The exploration of deuterium labeling in other α2-adrenergic agonists, guided by the principles established in broader pharmaceutical research, represents a significant area for future investigation. This could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
